[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate
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Overview
Description
Hydroxy Carisoprodol-d4 is a deuterated analog of Hydroxy Carisoprodol, a metabolite of the muscle relaxant Carisoprodol. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Carisoprodol-d4 involves the incorporation of deuterium atoms into the Hydroxy Carisoprodol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Hydroxy Carisoprodol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired compound with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Carisoprodol-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hydroxy Carisoprodol-d4 is widely used in scientific research, including:
Pharmacokinetics: Used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of Carisoprodol.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Carisoprodol.
Biological Studies: Used in studies related to muscle relaxation and central nervous system effects.
Industrial Applications: Employed in the development of new muscle relaxants and related compounds.
Mechanism of Action
The mechanism of action of Hydroxy Carisoprodol-d4 is similar to that of Carisoprodol. It acts as a central muscle relaxant by blocking interneuronal activity and depressing polysynaptic neuron transmission in the spinal cord and reticular formation of the brain. This leads to muscle relaxation and relief from discomfort associated with musculoskeletal conditions. The compound is metabolized to meprobamate, which has anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Carisoprodol: The parent compound, used as a muscle relaxant.
Meprobamate: A metabolite of Carisoprodol with anxiolytic and sedative properties.
Cyclobenzaprine: Another muscle relaxant with a different mechanism of action.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Uniqueness
Hydroxy Carisoprodol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C12H24N2O5 |
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Molecular Weight |
280.35 g/mol |
IUPAC Name |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O5/c1-8(2)14-11(17)19-7-12(4,5-9(3)15)6-18-10(13)16/h8-9,15H,5-7H2,1-4H3,(H2,13,16)(H,14,17)/i6D2,7D2 |
InChI Key |
NDWLQBKONOLZFQ-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C)(CC(C)O)C([2H])([2H])OC(=O)NC(C)C)OC(=O)N |
Canonical SMILES |
CC(C)NC(=O)OCC(C)(CC(C)O)COC(=O)N |
Origin of Product |
United States |
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